4-(2-Fluorophenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2-Fluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, to form the thiadiazole ring . The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiadiazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted fluorophenyl-thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues in the target protein .
Comparison with Similar Compounds
4-(2-Fluorophenyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
4-(2-Chlorophenyl)-1,2,3-thiadiazole: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom can influence the compound’s reactivity and binding properties differently.
4-(2-Bromophenyl)-1,2,3-thiadiazole: Contains a bromine atom, which can affect the compound’s electronic properties and interactions with biological targets.
4-(2-Methylphenyl)-1,2,3-thiadiazole: The presence of a methyl group can alter the compound’s hydrophobicity and steric interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to specific targets .
Properties
IUPAC Name |
4-(2-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPCVCOKUKQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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